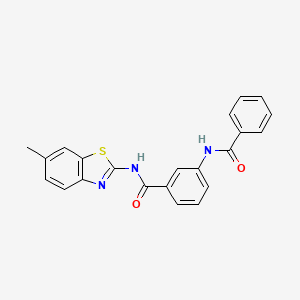![molecular formula C20H20N4O3S B14960641 4-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B14960641.png)
4-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}butanamide is a complex organic compound with the molecular formula C20H20N4O3S It is characterized by the presence of a phenyl group, a pyrimidinylsulfamoyl group, and a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}butanamide typically involves multi-step organic reactions. One common approach is the reaction of 4-aminobenzene sulfonamide with pyrimidine-2-carboxylic acid under specific conditions to form the pyrimidinylsulfamoyl intermediate. This intermediate is then reacted with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
4-Phenyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
4-Phenyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent.
Biology: It is used in research related to enzyme inhibition and protein binding studies.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The exact mechanism of action of 4-Phenyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}butanamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The sulfonamide group may play a crucial role in binding to active sites, while the pyrimidine moiety could be involved in hydrogen bonding or π-π interactions with target molecules.
類似化合物との比較
Similar Compounds
- 4-Phenyl-N-{4-[(pyrimidin-2-yl)amino]phenyl}butanamide
- 4-Phenyl-N-{4-[(pyrimidin-2-yl)thio]phenyl}butanamide
- 4-Phenyl-N-{4-[(pyrimidin-2-yl)oxy]phenyl}butanamide
Uniqueness
4-Phenyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}butanamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and may contribute to its potential therapeutic effects.
特性
分子式 |
C20H20N4O3S |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
4-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C20H20N4O3S/c25-19(9-4-8-16-6-2-1-3-7-16)23-17-10-12-18(13-11-17)28(26,27)24-20-21-14-5-15-22-20/h1-3,5-7,10-15H,4,8-9H2,(H,23,25)(H,21,22,24) |
InChIキー |
ZQSAXJFAPXRMTE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(5-Tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate](/img/structure/B14960565.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B14960566.png)

![4-[(4-Methylpiperidin-1-yl)carbonyl]phenyl acetate](/img/structure/B14960569.png)

![3-cyclohexyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B14960586.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide](/img/structure/B14960589.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B14960594.png)



![4-[(3-Fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B14960614.png)

